molecular formula C16H13NO3S B11831967 5-Tosylquinolin-8-ol CAS No. 61430-91-9

5-Tosylquinolin-8-ol

Cat. No.: B11831967
CAS No.: 61430-91-9
M. Wt: 299.3 g/mol
InChI Key: ZCPYGPOWCHKHAR-UHFFFAOYSA-N
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Description

5-Tosylquinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse applications in medicinal and industrial chemistry. The addition of a tosyl group (p-toluenesulfonyl) to the quinolin-8-ol structure enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tosylquinolin-8-ol typically involves the tosylation of quinolin-8-ol. This process can be achieved by reacting quinolin-8-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 5-Tosylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Tosylquinolin-8-ol involves its interaction with various molecular targets. The compound can chelate metal ions, which is crucial for its role as a fluorescent probe. Additionally, its ability to inhibit enzymes is attributed to the tosyl group’s electron-withdrawing properties, which enhance the compound’s binding affinity to enzyme active sites .

Comparison with Similar Compounds

Uniqueness: 5-Tosylquinolin-8-ol stands out due to the presence of the tosyl group, which enhances its chemical reactivity and binding affinity. This makes it more effective in applications such as enzyme inhibition and metal ion detection compared to its analogs .

Properties

CAS No.

61430-91-9

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylquinolin-8-ol

InChI

InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)21(19,20)15-9-8-14(18)16-13(15)3-2-10-17-16/h2-10,18H,1H3

InChI Key

ZCPYGPOWCHKHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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